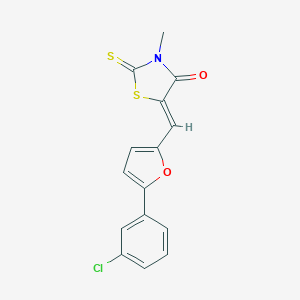![molecular formula C23H22N2O3 B240358 N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B240358.png)
N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide, also known as PAC-1, is a small molecule that has been studied extensively due to its potential as a cancer therapeutic agent. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells without harming healthy cells. This makes it a promising candidate for the development of new cancer treatments.
Mechanism of Action
The exact mechanism of action of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide is not yet fully understood, but it is believed to work by targeting a protein called procaspase-3. Procaspase-3 is an inactive form of an enzyme that is involved in the process of apoptosis. N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide is thought to activate procaspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide is well-tolerated in animal models and has a low toxicity profile. N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide has been shown to induce apoptosis in cancer cells without harming healthy cells, which is a major advantage over traditional chemotherapy drugs that can cause damage to healthy tissues. N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide in lab experiments is its ability to induce apoptosis in cancer cells without harming healthy cells. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, one limitation of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide. One area of focus is the development of new formulations of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide that are more soluble in water, which could make it easier to work with in lab experiments. Another area of research is the investigation of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide in combination with other cancer treatments, with the goal of increasing its efficacy and reducing the risk of drug resistance. Additionally, researchers are exploring the potential of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Synthesis Methods
The synthesis of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide involves several steps, including the reaction of 4-bromoaniline with phenoxyacetic acid to form 4-(phenoxyacetyl)aniline. This compound is then reacted with 3-phenylpropanoyl chloride to produce N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide.
Scientific Research Applications
N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide has been the subject of numerous scientific studies, with researchers investigating its potential as a cancer therapeutic agent. Studies have shown that N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide is effective against a variety of cancer cell lines, including those that are resistant to traditional chemotherapy drugs. N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide has also been shown to enhance the efficacy of other cancer treatments when used in combination with them.
properties
Product Name |
N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide |
|---|---|
Molecular Formula |
C23H22N2O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[4-[(2-phenoxyacetyl)amino]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H22N2O3/c26-22(16-11-18-7-3-1-4-8-18)24-19-12-14-20(15-13-19)25-23(27)17-28-21-9-5-2-6-10-21/h1-10,12-15H,11,16-17H2,(H,24,26)(H,25,27) |
InChI Key |
VHVVWYXVWUGLDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-allyl-5-{[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B240283.png)


![3-{[2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B240291.png)

![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B240298.png)
![3-(2-Anilino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240314.png)
![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)
![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)


![N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B240346.png)